molecular formula C13H19NOS B11164422 N-tert-butyl-2-(ethylsulfanyl)benzamide

N-tert-butyl-2-(ethylsulfanyl)benzamide

Cat. No.: B11164422
M. Wt: 237.36 g/mol
InChI Key: YENLEXWXGMCNPH-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(ethylsulfanyl)benzamide is an organic compound with a complex structure that includes a tert-butyl group, an ethylsulfanyl group, and a benzamide core

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, trifluoromethane sulfonic acid, and various metal catalysts. Reaction conditions often involve moderate temperatures and solvent-free environments to enhance efficiency and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N-tert-butyl-2-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-butyl-2-(ethylsulfanyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymatic activities by binding to active sites or altering protein conformation. Pathways involved in its action include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-butyl-2-(ethylsulfanyl)benzamide include:

  • N-tert-butyl-2-benzothiazolesulfenamide
  • N-tert-butylbenzamide
  • N-ethyl-2-(ethylsulfanyl)benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and ethylsulfanyl groups provide steric hindrance and electronic effects that influence its behavior in various reactions .

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

N-tert-butyl-2-ethylsulfanylbenzamide

InChI

InChI=1S/C13H19NOS/c1-5-16-11-9-7-6-8-10(11)12(15)14-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

YENLEXWXGMCNPH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC(C)(C)C

Origin of Product

United States

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